(R)-2-(dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide 2,2,2-trifluoroacetate
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Overview
Description
It is the first nonpeptide oxytocin receptor agonist that has shown potential in improving social interaction in mouse models of autism . This compound has garnered significant interest due to its unique properties and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LIT-001 trifluoroacetate involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized using a series of condensation and cyclization reactions.
Introduction of Functional Groups: Functional groups such as trifluoroacetate are introduced through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Industrial Production Methods
Industrial production of LIT-001 trifluoroacetate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
LIT-001 trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic substitution reactions are commonly used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
LIT-001 trifluoroacetate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of oxytocin receptor agonists.
Biology: The compound is employed in research to understand the role of oxytocin receptors in social behavior.
Medicine: LIT-001 trifluoroacetate shows potential as a therapeutic agent for treating social disorders such as autism.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
LIT-001 trifluoroacetate exerts its effects by acting as an agonist at the oxytocin receptor. It binds to the receptor and activates it, leading to downstream signaling events that modulate social behavior. The compound also shows selectivity for the oxytocin receptor over the vasopressin V1A receptor, which contributes to its unique pharmacological profile .
Comparison with Similar Compounds
LIT-001 trifluoroacetate is compared with other similar compounds such as TC OT 39 and WAY-267464. These compounds are also small-molecule oxytocin receptor agonists but differ in their pharmacokinetic properties and receptor selectivity. LIT-001 trifluoroacetate has shown improved pharmacokinetic properties and greater selectivity for the oxytocin receptor, making it a promising candidate for therapeutic applications .
List of Similar Compounds
- TC OT 39
- WAY-267464
Properties
Molecular Formula |
C30H34F3N7O4S |
---|---|
Molecular Weight |
645.7 g/mol |
IUPAC Name |
(2R)-2-(dimethylcarbamothioyl)-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]pyrrolidine-1-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C28H33N7O2S.C2HF3O2/c1-18-14-19(11-12-20(18)15-29-28(37)34-13-7-10-24(34)27(38)32(2)3)26(36)35-17-21-16-30-33(4)25(21)31-22-8-5-6-9-23(22)35;3-2(4,5)1(6)7/h5-6,8-9,11-12,14,16,24,31H,7,10,13,15,17H2,1-4H3,(H,29,37);(H,6,7)/t24-;/m1./s1 |
InChI Key |
BZHSRXWFCSEPQQ-GJFSDDNBSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(=O)N2CC3=C(NC4=CC=CC=C42)N(N=C3)C)CNC(=O)N5CCC[C@@H]5C(=S)N(C)C.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CC3=C(NC4=CC=CC=C42)N(N=C3)C)CNC(=O)N5CCCC5C(=S)N(C)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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